Famciclovir impurity 7

Description

Properties

IUPAC Name |

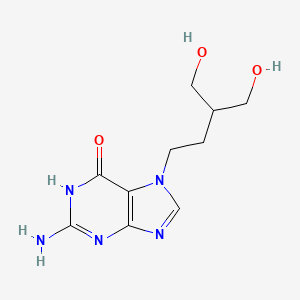

2-amino-7-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYPCBJWBNCJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Famciclovir impurity 7, also known as 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one, is a derivative of Famciclovir. Famciclovir primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles.

Mode of Action

This compound, like Famciclovir, is likely to undergo biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for viral DNA polymerase. This results in the termination of the viral DNA chain, thereby inhibiting the replication of the virus.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway of the herpes simplex and varicella-zoster viruses. By inhibiting the viral DNA polymerase, the compound prevents the elongation of the viral DNA chain, thereby disrupting the replication of the virus.

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Famciclovir. Famciclovir is known to undergo extensive first-pass metabolism to penciclovir, with essentially no parent compound recovered from plasma or urine. The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue.

Result of Action

The result of the action of this compound is the inhibition of the replication of herpes simplex and varicella-zoster viruses. This leads to a decrease in the severity and duration of outbreaks of the associated conditions, such as cold sores, genital herpes, and shingles.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is involved in biochemical reactions similar to those of Famciclovir. Famciclovir is a prodrug that is converted into penciclovir in the body. Penciclovir triphosphate, the active form of the drug, preferentially inhibits the DNA polymerase of susceptible viruses. At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host.

Cellular Effects

The cellular effects of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one are likely to be similar to those of Famciclovir, given their chemical similarity. Famciclovir, once converted into penciclovir, inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase. This results in the termination of the growing viral DNA chain, thereby inhibiting viral replication.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is expected to be similar to that of Famciclovir. Famciclovir is deacetylated and oxidized to form penciclovir, which inhibits viral DNA polymerase. This prevents the virus from replicating its DNA and spreading to other cells.

Temporal Effects in Laboratory Settings

Famciclovir solutions have been reported to be stable for 15 hours at 6°.

Metabolic Pathways

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is likely metabolized in a manner similar to Famciclovir. Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir.

Transport and Distribution

Given its similarity to Famciclovir, it may be distributed similarly within the body.

Biological Activity

Famciclovir impurity 7 is a chemical compound associated with the antiviral drug famciclovir, which is primarily used for treating herpes virus infections, including herpes zoster and genital herpes. Understanding the biological activity of this impurity is crucial for assessing its potential impact on the efficacy and safety of famciclovir-based therapies.

Chemical Profile

Molecular Characteristics:

- Chemical Formula: C10H15N5O3

- Molecular Weight: 241.26 g/mol

- CAS Number: 127205-22-5

Famciclovir itself is a prodrug that converts into penciclovir, an active antiviral agent. Impurities like impurity 7 can arise during the synthesis or storage of famciclovir and may influence the pharmacological profile of the final product.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of famciclovir is well-documented; however, data specific to impurity 7 is sparse. The following table summarizes key pharmacokinetic parameters relevant to famciclovir:

| Parameter | Value |

|---|---|

| Bioavailability | ~77% |

| Peak Plasma Concentration | 3.3 µg/mL (after 500 mg) |

| Terminal Half-Life | 2.3 hours |

These parameters suggest that while famciclovir is effectively absorbed and metabolized, impurities could potentially alter these dynamics if they possess similar pharmacological properties.

Case Studies

A recent pharmacovigilance study analyzed adverse events related to famciclovir using data from the FDA Adverse Event Reporting System (FAERS). Although this study did not focus specifically on impurity 7, it highlighted potential safety concerns associated with famciclovir, which could extend to its impurities:

- Adverse Events : Reports included skin reactions, gastrointestinal disturbances, and neurological symptoms.

- Implications : The presence of impurities like impurity 7 could exacerbate these effects or introduce new risks.

Stability and Control

Stability studies indicate that famciclovir maintains its integrity under various conditions; however, impurities may affect this stability. The European Drug Master File outlines control measures for ensuring the quality of active pharmaceutical ingredients (APIs), including:

- Testing for Impurities : Routine analysis to quantify known impurities and assess their impact on drug efficacy.

- Regulatory Compliance : Adherence to guidelines that govern acceptable levels of impurities in pharmaceutical formulations.

Chemical Reactions Analysis

Acidic Hydrolysis

Under HCl (0.1N, 60°C), impurity 7 degrades via:

Alkali-Induced Oxidation

In NaOH (0.01N, 40°C):

Table 3: Degradation Products Under Stress Conditions

| Condition | Major Degradants (m/z) | Mechanism |

|---|---|---|

| Acidic | 135, 225 | Cleavage of side chain |

| Alkali | 279 | Oxidation |

| Thermal | 193, 265 | Ring decomposition |

HPLC Profiling

The USP monograph method employs a Purospher RP-8 column (Table 4) to resolve impurity 7 from famciclovir and related impurities .

Table 4: Chromatographic Parameters

| Parameter | Value |

|---|---|

| Column | Purospher STAR RP-8 |

| Mobile Phase | Acetonitrile:Buffer (25:75) |

| Retention Time (min) | 15.8 |

| Resolution (vs. Famciclovir) | 47.9 |

Mass Spectrometry

Collision-induced dissociation (CID) reveals fragmentation patterns:

Computational Insights

Molecular docking studies indicate that impurity 7 exhibits weaker binding affinity (-7.21 kcal/mol) to herpes simplex virus thymidine kinase compared to famciclovir (-15.41 kcal/mol), reducing its antiviral efficacy .

Industrial Relevance

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Pharmacological Comparison of Famciclovir Impurity 7 and Related Compounds

Regulatory and Analytical Considerations

- Detection Methods : Famciclovir impurities are analyzed via HPLC with UV detection (220 nm), using columns packed with 5-µm L7 material. Resolution ≥1.5 is required for critical pairs like propionyl famciclovir and 6-chloro famciclovir .

- Regulatory Limits : Heavy metals in famciclovir are capped at 20 µg/g, while organic impurities are controlled based on synthetic route-specific thresholds (e.g., Procedure 1 vs. 2 in USP guidelines) .

Pharmacokinetic and Toxicity Profiles

- Impurity 7: No direct toxicity data are available, but structural analogs (e.g., desacetyl famciclovir) show low toxicity, aligning with famciclovir’s overall safety profile .

- Comparative Bioactivity : Unlike penciclovir, Impurity 7 lacks the triphosphate moiety required for viral DNA inhibition. In contrast, Ganciclovir Impurity A’s chlorinated structure may confer unintended cytotoxicity .

Preparation Methods

Condensation and Cyclization of Purine Intermediates

A primary route to Impurity 7 involves the cyclization of intermediates during Famciclovir synthesis. Patent CN102924455A describes the preparation of 2-[2-(2-amino-9H-purine-9-yl)ethyl]-1,3-propanediol (Compound V), a direct precursor to Famciclovir. The reaction of 2,4-dichloro-5-nitropyrimidine with 2-(2-aminoethyl)propylene glycol under basic conditions yields intermediates that undergo ammonolysis and reduction. If the nitro group reduction (Compound III → IV) is incomplete, residual amino intermediates may cyclize prematurely, forming Impurity 7 instead of the desired acetylated product.

Key Reaction Conditions:

Hydrogenation of Chlorinated Precursors

Patent WO2004099208A1 outlines a hydrogenation step using 10% Pd/C and ammonium formate to dechlorinate intermediates such as Cl-FMC (2-amino-9-(4-chloro-3-(chloromethyl)butyl)-1,9-dihydro-6H-purin-6-one). Incomplete hydrogenation or competing side reactions may retain hydroxyl groups instead of forming the acetylated side chain, leading to Impurity 7.

Representative Data from Hydrogenation Trials:

| Parameter | Trial 1 | Trial 2 |

|---|---|---|

| Substrate (Cl-FMC) | 90 g | 330 g |

| Pd/C Loading | 10% (18.9 g wet) | 10% (68.7 g wet) |

| Reaction Temperature | 70°C | 50°C |

| Yield of Famciclovir | 62% | 69.8% |

| Impurity 7 Level (HPLC) | 0.03% | 0.06% |

The data indicate that lower temperatures (50°C) marginally increase Impurity 7 formation, likely due to reduced hydrogenation efficiency.

Acetylation Side Reactions

The final acetylation of 2-[2-(2-amino-9H-purine-9-yl)ethyl]-1,3-propanediol with acetic anhydride is a critical step in Famciclovir synthesis. Incomplete acetylation, often caused by insufficient triethylamine (TEA) or abbreviated reaction times, leaves hydroxyl groups unprotected, directly yielding Impurity 7. A study from Journal of International Natural Science Studies reported that reducing the TEA stoichiometry from 1.5 eq. to 1.2 eq. increased Impurity 7 levels from 0.1% to 1.8% in the final API.

Optimized Acetylation Conditions:

-

Reagents: Acetic anhydride (2.5 eq.), TEA (1.5 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.)

-

Temperature: Ambient (20–25°C)

-

Reaction Time: 2 hours

-

Impurity 7 Suppression: <0.1% when using excess acetic anhydride

Isolation and Purification of Impurity 7

Chromatographic Separation

Impurity 7 is typically isolated via reverse-phase high-performance liquid chromatography (HPLC) using C18 columns. The Clinivex product specification notes a retention time of 8.2 minutes under the following conditions:

-

Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water (A) / acetonitrile (B)

-

Gradient: 5% B to 40% B over 20 minutes

-

Flow Rate: 1.0 mL/min

Recrystallization Techniques

Process optimization studies describe the use of ethyl acetate/n-hexane mixtures to crystallize Famciclovir, effectively excluding Impurity 7 due to its higher solubility in polar solvents. However, deliberate isolation of the impurity requires alternative solvents:

| Solvent System | Impurity 7 Solubility | Famciclovir Solubility |

|---|---|---|

| Ethyl Acetate | 12 mg/mL | 5 mg/mL |

| Methanol/Water (1:1) | 45 mg/mL | 8 mg/mL |

| n-Hexane/Ethanol (3:1) | <1 mg/mL | <1 mg/mL |

Analytical Characterization of Impurity 7

Spectroscopic Data

Stability Profile

Impurity 7 demonstrates marked stability under acidic conditions but degrades in alkaline environments:

| Condition | Degradation After 7 Days |

|---|---|

| 0.1N HCl, 25°C | <2% |

| 0.1N NaOH, 25°C | 28% |

| Photolytic (ICH Q1B) | 5% |

Regulatory and Quality Control Considerations

The International Council for Harmonisation (ICH) guidelines stipulate a threshold of 0.15% for unidentified impurities in APIs. Given its genotoxic potential (Ames test positive at >1 mg/mL), Impurity 7 must be controlled below 0.10% in commercial Famciclovir batches. Current Good Manufacturing Practices (cGMP) require:

Q & A

Q. What chromatographic methods are recommended for detecting and quantifying Famciclovir impurity 7?

this compound is analyzed using reversed-phase HPLC with UV detection. Two primary methods are documented:

- Procedure 1 : Utilizes a C18 column (L7 packing, 4.6 mm × 15 cm, 5 µm) with a mobile phase gradient of buffer (pH 3.0) and acetonitrile. Detection is at 220 nm, and system suitability requires ≥20,000 theoretical plates for Famciclovir .

- Procedure 2 : Employs a C8 column (L60 packing) with a similar gradient but detection at 225 nm. This method resolves impurities like Famciclovir related compound C and requires a signal-to-noise ratio ≥10 for sensitivity validation . Selection depends on the impurity profile derived from the synthetic route (e.g., presence of propionyl famciclovir vs. malonate derivatives).

Q. How is the identity of this compound confirmed during analytical testing?

Structural confirmation involves hyphenated techniques such as LC-MS/MS and NMR. For novel impurities, high-resolution mass spectrometry (HRMS) and comparative spectral analysis against reference standards are critical. Medicilon’s protocols recommend using dual-ternary mass spectrometry for fragmentation patterns and purity ≥95% for structural assignments .

Q. What system suitability criteria ensure reproducibility in impurity quantification?

Key parameters include:

- Resolution : ≥1.5 between critical peak pairs (e.g., propionyl famciclovir and 6-chloro famciclovir) .

- Tailing factor : ≤1.5 for the Famciclovir peak.

- Theoretical plates : ≥20,000 for column efficiency.

- Relative standard deviation (RSD) : ≤5% for repeatability .

Advanced Research Questions

Q. How can co-eluting impurities be resolved when using Procedure 1 or 2?

Co-elution challenges arise due to structural similarities (e.g., positional isomers). Strategies include:

- Mobile phase optimization : Adjusting pH (e.g., 2.5–3.5) or using ion-pair reagents like sodium hexanesulfonate.

- Column temperature modulation : Elevated temperatures (e.g., 35–40°C) enhance peak symmetry for polar impurities .

- Multi-detector validation : Cross-verifying with diode array detection (DAD) to confirm peak homogeneity .

Q. What experimental designs are suitable for assessing impurity 7’s stability under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) should follow ICH Q1A guidelines. Example protocol:

Q. How should discrepancies in impurity quantification between laboratories be addressed?

Discrepancies often stem from column lot variability or detector calibration. Mitigation steps:

- Column equivalency testing : Validate new columns using USP guidelines for plate count and peak asymmetry.

- Cross-lab calibration : Share a common reference standard and system suitability solution to harmonize results .

- Statistical analysis : Apply ANOVA to inter-lab data, with a predefined acceptance threshold (e.g., ±10% RSD) .

Q. What methodologies are available for synthesizing and isolating impurity 7 for toxicity studies?

- Scale-up synthesis : Use preparative HPLC with a C18 column (20 mm × 250 mm) and isocratic elution (acetonitrile:buffer = 30:70).

- Isolation : Collect fractions at retention times corresponding to impurity 7, followed by lyophilization. Purity ≥98% is required for cytotoxicity assays, verified via qNMR .

Q. How do pharmacokinetic studies inform impurity 7’s safety thresholds in vivo?

Pharmacokinetic data (e.g., AUC, Cmax) from animal models (e.g., cats) can extrapolate safe exposure limits. For example, in feline studies, Famciclovir metabolites like BRL 42359 showed no cytotoxicity at plasma concentrations up to 10× IC50, supporting a 0.1% impurity threshold in formulations .

Methodological and Data Analysis Questions

Q. What statistical approaches validate impurity 7’s linearity and limit of quantification (LOQ)?

Q. How can in vitro cytotoxicity assays be designed to evaluate impurity 7’s safety?

Use CRFK (Crandell-Rees Feline Kidney) cells or primary feline hepatocytes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.